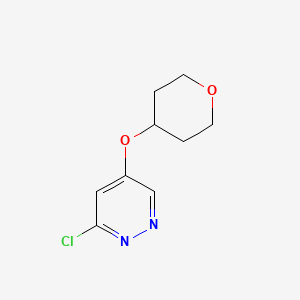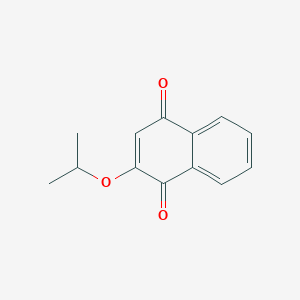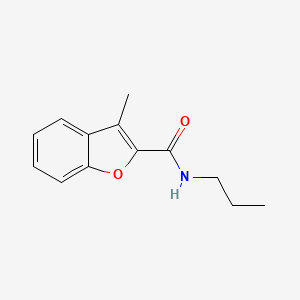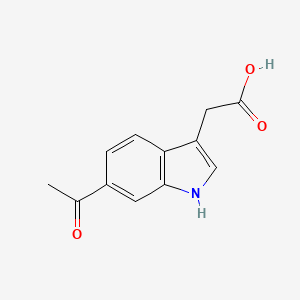
3-Chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridazine is a heterocyclic compound featuring a pyridazine ring substituted with a chloro group and a tetrahydro-2H-pyran-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridazine typically involves the reaction of 3-chloropyridazine with tetrahydro-2H-pyran-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The tetrahydro-2H-pyran-4-yloxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products
Nucleophilic substitution: Substituted pyridazine derivatives.
Oxidation: Ketones or aldehydes.
Reduction: Dihydropyridazine derivatives.
Scientific Research Applications
3-Chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features
Mechanism of Action
The mechanism of action of 3-Chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridazine involves its interaction with specific molecular targets such as enzymes or receptors. The chloro group and the tetrahydro-2H-pyran-4-yloxy group contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridazine
- 3-Chloro-5-((tetrahydro-2H-pyran-3-yloxy)pyridazine
- 5-Chloro-3-((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde
Uniqueness
3-Chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridazine is unique due to the specific positioning of the tetrahydro-2H-pyran-4-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may result in different pharmacological or material properties .
Properties
CAS No. |
1346691-41-5 |
|---|---|
Molecular Formula |
C9H11ClN2O2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
3-chloro-5-(oxan-4-yloxy)pyridazine |
InChI |
InChI=1S/C9H11ClN2O2/c10-9-5-8(6-11-12-9)14-7-1-3-13-4-2-7/h5-7H,1-4H2 |
InChI Key |
HELYUQQJDGHWIV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=CC(=NN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7-Dimethyl-2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11888540.png)
![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-(chloromethyl)-](/img/structure/B11888545.png)
![4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one](/img/structure/B11888552.png)
![7-Hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B11888555.png)









